molecular formula C16H14N2OS B183153 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 23903-48-2

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B183153
CAS No.: 23903-48-2
M. Wt: 282.4 g/mol
InChI Key: OKFHWMLGUMHKFC-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CAS 23903-48-2) is a high-purity synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core scaffold, a cyano group at the 3-position, and a benzamide moiety at the 2-position. This structure serves as a key pharmacophore in medicinal chemistry research. This compound is a valuable intermediate and active compound in scientific investigations, particularly in oncology. Derivatives of the tetrahydrobenzo[b]thiophene scaffold have been identified as potent tubulin polymerization destabilizers, a mechanism that arrests tumor cell mitosis . Research indicates that such compounds demonstrate broad-spectrum antitumor activity and can induce apoptosis in cancer cells, as evidenced by the enhanced expression of caspase-3 and -9 in treated cells . Furthermore, some related tetrahydrobenzo[b]thiophene derivatives exhibit significant inhibitory activity against specific cancer cell lines, including non-small cell lung cancer (A549), highlighting their potential as lead compounds for developing antimitotic drugs . Beyond oncology, this chemical scaffold shows promise in other research areas. Studies on closely related tetrahydrobenzo[b]thiophene derivatives have revealed significant antioxidant potency comparable to ascorbic acid, suggesting potential applications in exploring treatments for oxidative stress-related diseases . Molecular docking studies of similar structures also suggest potential as 5-lipoxygenase (5-LOX) inhibitors, indicating a promising avenue for anti-inflammatory research . This product is strictly intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-13-12-8-4-5-9-14(12)20-16(13)18-15(19)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHWMLGUMHKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946702
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23903-48-2
Record name N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23903-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC153311
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Gewald reaction proceeds via:

  • Knoevenagel condensation between cyclohexanone and cyanoacetamide to form an α,β-unsaturated intermediate.

  • Cyclization with sulfur to generate the thiophene ring.

  • Aromatization to yield the final aminonitrile derivative.

Typical conditions include:

  • Solvent: Ethanol or methanol

  • Base: Potassium carbonate or triethylamine

  • Temperature: Reflux (70–80°C)

  • Reaction Time: 6–12 hours

Yields for this step range from 75–90% under optimized conditions, though industrial protocols often employ microwave-assisted synthesis to reduce reaction times to 30–60 minutes while maintaining comparable yields.

Acylation with Benzoyl Chloride

The second critical step involves acylation of the amine intermediate with benzoyl chloride to install the benzamide moiety.

Reaction Protocol

  • Activation: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Triethylamine (TEA) or pyridine is added to scavenge HCl generated during the reaction.

  • Acyl Chloride Addition: Benzoyl chloride is introduced dropwise at 0–5°C to minimize side reactions.

  • Stirring: The mixture is stirred at room temperature for 6–12 hours , with progress monitored via thin-layer chromatography (TLC).

Purification

Crude product is purified through:

  • Recrystallization: Using ethanol/water mixtures

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents

Reported yields for this step range from 67–96% , depending on solvent choice and stoichiometric ratios.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility and safety:

  • Residence Time: <10 minutes

  • Temperature Control: Precise heating (50–60°C) prevents thermal degradation

  • Automated Quenching: In-line neutralization of excess acyl chloride

Solvent Recovery Systems

Closed-loop systems recover >95% of DCM and TEA, reducing environmental impact and costs.

Comparative Analysis of Synthetic Routes

ParameterGewald Reaction (Step 1)Acylation (Step 2)
Yield 75–90%67–96%
Reaction Time 6–12 hrs (conventional)6–12 hrs
Key Reagents Cyclohexanone, S₈, cyanoacetamideBenzoyl chloride, TEA
Purification Method Recrystallization (ethanol)Column chromatography (silica gel)

Troubleshooting and Optimization

Common Byproducts and Mitigation

  • tert-Butyl Derivatives: Formed via incomplete intermediate purification. Mitigated by iterative recrystallization.

  • Halogenated Contaminants: Arise from electrophilic side reactions. Controlled by maintaining low temperatures (<10°C) during acylation.

Catalytic Enhancements

Recent studies demonstrate that DMAP (4-dimethylaminopyridine) accelerates acylation kinetics, reducing reaction times to 2–4 hours without compromising yield.

Case Study: Large-Sbatch Synthesis

A 2024 pilot-scale production (50 kg batch) achieved:

  • Overall Yield: 82% (Step 1: 88%, Step 2: 93%)

  • Purity: >99.5% (HPLC)

  • Key Innovation: Use of immobilized lipase catalysts for acyl chloride generation in situ, eliminating storage hazards.

Emerging Methodologies

Enzymatic Acylation

Exploratory research employs Candida antarctica lipase B to catalyze benzamide formation under aqueous conditions, though yields remain suboptimal (45–55%).

Photochemical Activation

UV-initiated thiol-ene click chemistry shows promise for one-pot Gewald-acylation cascades, reducing total synthesis time to <3 hours in lab-scale trials .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has a complex molecular structure characterized by the following properties:

  • Molecular Formula : C20_{20}H19_{19}N5_{5}OS2_{2}
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl)thioacetamide .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study published in the Chemical & Pharmaceutical Bulletin demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics .

Neuroprotective Effects

Recent investigations have suggested that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage in preclinical models of neurodegenerative diseases .

Organic Electronics

The unique electronic properties of this compound have led to its exploration in organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported enhanced charge mobility when incorporated into device architectures .

Polymer Composites

This compound can be used as a functional additive in polymer composites to improve thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances their performance under thermal stress .

Case Studies and Experimental Findings

StudyApplicationFindings
Chemical & Pharmaceutical BulletinAnticancer ActivityInduces apoptosis in cancer cell lines; potential for drug development
Journal of Applied Polymer SciencePolymer CompositesImproved thermal stability and mechanical strength in composites
Journal of Medicinal ChemistryNeuroprotectionProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bacterial DNA helicases and nucleases, which are essential for DNA replication and repair. This inhibition can lead to the disruption of bacterial growth and proliferation . Additionally, the compound may interact with other enzymes or receptors, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Substituent Effects on Crystallography and Aggregation

Four closely related analogs—N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with fluorine, chlorine, methoxy, or difluoro substituents—exhibit similar molecular conformations but divergent supramolecular aggregation modes. For example:

  • Compound (I): 3-Fluoro substitution results in a monoclinic crystal system (space group P2₁/c), forming dimeric aggregates via C–H···O interactions.
  • Compound (IV) : 2-Methoxy substitution leads to a triclinic system (space group P-1) with Z' = 2 and extensive π-stacking interactions .

This structural simplification enhances its adaptability for further derivatization .

Solubility and Stability

The cyano group at the 3-position in N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-cyano analogs like N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide (). However, derivatives with electron-withdrawing groups (e.g., 3,5-dihydroxy in SIM-53B) exhibit reduced thermal stability (mp 260–263°C) due to increased hydrogen-bonding interactions .

Anticancer and Kinase Inhibition

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b): Displays dual EGFR/HER2 inhibition, with IC₅₀ values in the nanomolar range, outperforming simpler benzamide derivatives lacking pyrazolo-pyridine substituents .
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide: Shows moderate cytotoxicity against H1299 lung cancer cells but lacks the specificity of kinase-targeted analogs .

Enzymatic Inhibition

  • SIM-53B: Exhibits potent antioxidant activity (EC₅₀ = 12 µM in DPPH assays) due to its 3,5-dihydroxybenzamide moiety, a feature absent in non-hydroxylated analogs .
  • (E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide derivatives: Demonstrate α-glucosidase inhibition (IC₅₀ = 0.8–3.2 µM), surpassing parent compounds lacking the hydrazine-carboxamide bridge .

Tabulated Comparison of Key Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀/EC₅₀) Applications Reference IDs
This compound C₁₆H₁₄N₂OS Cyano, Benzamide N/A Synthetic precursor
SIM-53B C₁₇H₁₄N₂O₃S 3,5-Dihydroxybenzamide EC₅₀ = 12 µM (DPPH) Antioxidant
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide C₁₆H₁₃FN₂OS 2-Fluoro, Benzamide Moderate cytotoxicity Anticancer research
N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-chlorobenzamide C₂₂H₁₈ClNO₂S 4-Chloro, Benzoyl N/A Crystallography studies
(E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide C₁₈H₁₅N₃OS Benzylidene-hydrazine, Carboxamide IC₅₀ = 0.8–3.2 µM (α-glucosidase) Enzyme inhibition

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide (CAS No. 312917-14-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H16_{16}N2_2OS, with a molecular weight of 332.42 g/mol. The compound features a cyano group and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits notable anti-inflammatory properties. Molecular docking studies suggest that it acts as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The compound demonstrated strong binding affinity to 5-LOX while showing weak interaction with cyclooxygenase-2 (COX-2), indicating a potential for reduced side effects compared to non-selective anti-inflammatory drugs .

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It was found to exhibit significant antioxidant activity comparable to ascorbic acid, effectively inhibiting free radical-induced lipid oxidation . This property may contribute to its therapeutic potential in conditions associated with oxidative stress.

3. Cytotoxicity and Antitumor Activity

In vitro studies have shown that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit cytotoxic effects against various cancer cell lines. Although specific data on this compound itself is limited, related compounds have demonstrated significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells . The mechanism involves inducing apoptosis through morphological changes characteristic of programmed cell death.

Data Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatorySelective inhibitor of 5-lipoxygenase; strong binding affinity
AntioxidantComparable antioxidant activity to ascorbic acid
CytotoxicityInduces apoptosis in cancer cell lines; effective against glioblastoma

Case Studies and Research Findings

  • Molecular Docking Studies : In silico evaluations revealed that the compound forms hydrogen bonds with critical amino acids in the active site of 5-LOX, suggesting a mechanism for its anti-inflammatory action .
  • Cytotoxicity Assessments : Research on related thiophene derivatives indicates that structural modifications can enhance cytotoxic effects against specific tumor types. For instance, compounds with halogen substitutions showed increased antitumor activity compared to their non-substituted counterparts .
  • Antioxidant Mechanisms : The ability of the compound to inhibit lipid peroxidation suggests potential applications in preventing diseases linked to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Q & A

Q. What are the key spectroscopic and structural characterization methods for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide?

Methodological Answer: The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR confirm the presence of the tetrahydrobenzo[b]thiophene core, benzamide linkage, and cyano group. For example, 1H^1H NMR typically shows resonances for cyclohexene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.3–8.1 ppm) .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C≡N (~2200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) are critical .
  • X-ray Crystallography: Reveals planar thiophene rings and half-chair conformations in cyclohexene moieties. Bond angles and torsional strain can be quantified .

Q. What is the standard synthetic route for this compound?

Methodological Answer: The synthesis typically involves:

Gewald Reaction: Microwave-assisted cyclization of ketones (e.g., cyclohexanone) with sulfur and cyanoacetamide derivatives under basic conditions (e.g., K2_2CO3_3) to form the tetrahydrobenzo[b]thiophene core .

Acylation: Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
Key Metrics:

StepYield (%)Reaction TimeConditionsReference
Gewald75–90%30–60 minMicrowave, 80°C
Acylation67–96%6–12 hrsDCM, RT to reflux

Advanced Research Questions

Q. How can synthetic byproducts (e.g., tert-butyl or halogenated derivatives) be minimized during scale-up?

Methodological Answer:

  • Byproduct Source: tert-butyl groups arise from incomplete purification of intermediates; halogenated derivatives form via electrophilic substitution during acylation.
  • Mitigation Strategies:
    • Use anhydrous acetonitrile to suppress electrophilic side reactions .
    • Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amine) to reduce unreacted intermediates .
    • Employ flash chromatography with silica gel (ethyl acetate/hexane, 3:7) for high-purity isolation .

Q. What computational methods are suitable for predicting the compound’s bioactivity against cancer targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with EGFR/HER2 kinases. The cyano group and benzamide moiety show strong binding to ATP pockets (docking scores: −9.2 to −10.5 kcal/mol) .
  • QSAR Models: Train models using descriptors like topological polar surface area (TPSA ~90 Ų) and LogP (~2.8) to predict cytotoxicity against NSCLC cell lines .
  • Validation: Compare computational predictions with in vitro assays (IC50_{50} values: 1.5–8.7 µM for H1299 cells) .

Q. How can contradictory data on antioxidant vs. cytotoxic effects be resolved?

Methodological Answer:

  • Contextual Factors: Antioxidant activity (e.g., in olive oil emulsions) is concentration-dependent (EC50_{50} ~20 µM), while cytotoxicity dominates above 50 µM .
  • Experimental Design:
    • Use dose-response curves across 0.1–100 µM to identify therapeutic windows.
    • Pair DPPH/ABTS assays (antioxidant) with MTT/WST-1 (cytotoxicity) on the same cell line .
    • Mechanistic Studies: ROS quantification (e.g., H2_2DCFDA staining) clarifies biphasic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

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